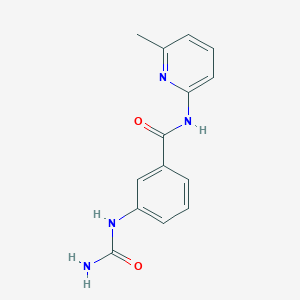![molecular formula C18H24 B14412467 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene CAS No. 83171-45-3](/img/structure/B14412467.png)
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and the presence of multiple reactive sites, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene typically involves the reaction of bicyclo[4.2.1]non-3-ene with suitable reagents under controlled conditions. One common method includes the use of a shift reagent such as Eu(fod)3 to facilitate the formation of the desired product . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include epoxides, alcohols, and other derivatives that retain the bicyclic structure .
Scientific Research Applications
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of bicyclic structures on reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Pathways involved in its action include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]non-3-ene: A simpler bicyclic compound with similar structural features.
Bicyclo[4.2.1]nonan-9-one: Another bicyclic compound with a ketone functional group.
Uniqueness
9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene is unique due to its dual bicyclic structure and the presence of multiple reactive sites, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Properties
CAS No. |
83171-45-3 |
|---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
9-(9-bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene |
InChI |
InChI=1S/C18H24/c1-2-6-14-10-9-13(5-1)17(14)18-15-7-3-4-8-16(18)12-11-15/h1-4,13-16H,5-12H2 |
InChI Key |
FOMRYPXETLEVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=CCC1C2=C3C4CCC3CC=CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


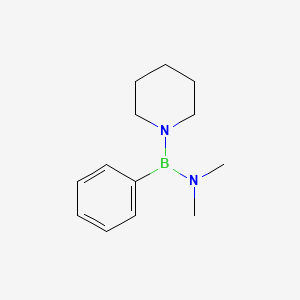

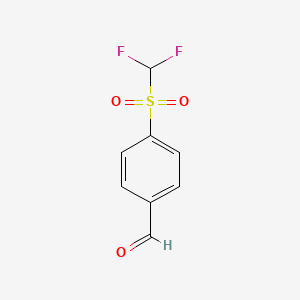
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
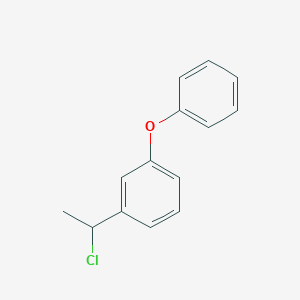
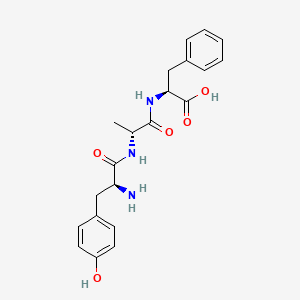
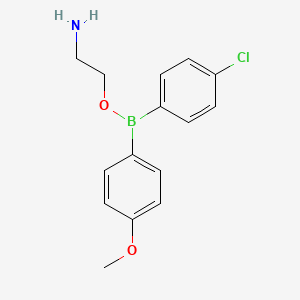
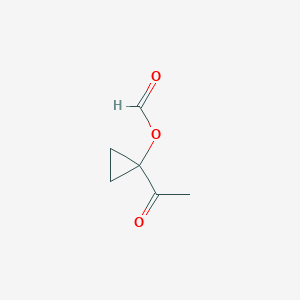
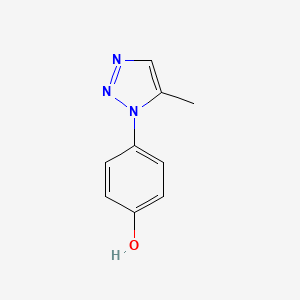
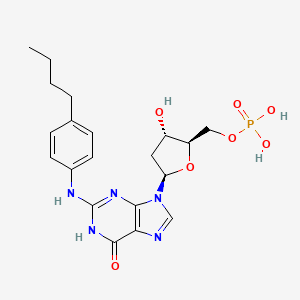
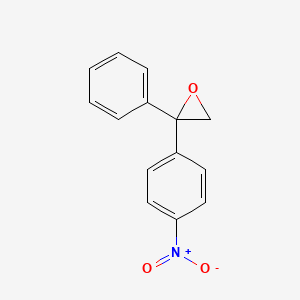
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
